(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone
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Description
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone is a useful research compound. Its molecular formula is C14H16N6O and its molecular weight is 284.323. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Von Hippel-Lindau (VHL) protein . The VHL protein is a key component of the cellular machinery that degrades hypoxia-inducible factor (HIF), a transcription factor that plays a central role in cellular responses to low oxygen conditions .
Mode of Action
The compound acts as an inhibitor of the VHL protein . By inhibiting VHL, it prevents the degradation of HIF, leading to an increase in HIF levels. This results in the activation of a variety of genes involved in responses to hypoxia, including those involved in angiogenesis, erythropoiesis, and cell survival .
Biochemical Pathways
The compound’s action on the VHL-HIF pathway has downstream effects on several other biochemical pathways. These include the erythropoietin pathway , which stimulates the production of red blood cells, and the vascular endothelial growth factor (VEGF) pathway , which promotes the formation of new blood vessels .
Pharmacokinetics
They are metabolized by the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action include an increase in the production of red blood cells and the formation of new blood vessels. These effects can help to alleviate conditions such as anemia and ischemia .
Action Environment
Environmental factors such as oxygen levels can influence the compound’s action. For example, in low oxygen conditions (hypoxia), the compound’s inhibition of VHL can lead to a greater increase in HIF levels, enhancing the body’s response to hypoxia .
Biochemical Analysis
Biochemical Properties
The triazole ring in (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone is known for its high chemical stability and ability to form hydrogen bonds with different targets, which can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(5-methylpyrazin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c1-9-4-16-12(5-15-9)14(21)19-6-11(7-19)20-8-13(17-18-20)10-2-3-10/h4-5,8,10-11H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBELAOKRHVLUSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CC(C2)N3C=C(N=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.